2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-(2-fluorobenzylthio)-1,3,4-thiadiazole. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Bromobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Methylbenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Uniqueness
2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN3S, and it has a molecular weight of approximately 345.45 g/mol. The structure features a thiadiazole ring substituted with a fluorobenzyl group and a phenylpiperazine moiety, which are critical for its biological activity.
Biological Activities
Research indicates that compounds containing the thiadiazole ring exhibit various biological activities:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives can demonstrate significant antimicrobial properties. For instance, some derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The presence of the thiadiazole ring enhances the interaction with microbial targets due to its unique electronic properties.
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant effects. A study focusing on related compounds highlighted the importance of the substituents on the thiadiazole ring for enhancing anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels involved in seizure activity.
Anticancer Activity
The anticancer potential of thiadiazoles has also been documented. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a significant area of interest.
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with specific receptors (e.g., serotonin receptors) that play roles in mood regulation and seizure control.
- Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrase or certain kinases involved in cancer progression.
- Ion Channel Interaction : Modulating ion channels that affect neuronal excitability and neurotransmitter release.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:
- Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly influence potency and selectivity.
- Linker Variations : Variations in the piperazine moiety can lead to different pharmacological profiles.
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 12.5 | |
Compound B | Anticonvulsant | 8.0 | |
Compound C | Anticancer | 15.0 |
Case Studies
Several case studies have documented the biological activities of related thiadiazole compounds:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with MIC values ranging from 10 to 30 µg/mL.
- Anticonvulsant Evaluation : In a study utilizing the maximal electroshock (MES) model, certain derivatives exhibited potent anticonvulsant activity with ED50 values indicating effective protection against seizures.
- Anticancer Trials : Compounds were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing IC50 values between 5 to 20 µM, suggesting strong cytotoxicity.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S2/c20-17-9-5-4-6-15(17)14-25-19-22-21-18(26-19)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCMLQHNZNFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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